trans-4-Octene

Overview

Description

Salicyluric acid is a glycine conjugate of salicylic acid and is the primary form in which salicylates are excreted from the body via the kidneys . It is a significant metabolite in the biotransformation of salicylic acid, which is widely known for its use in pain relief and anti-inflammatory medications.

Mechanism of Action

Target of Action

Trans-4-Octene is an acyclic olefin

Mode of Action

It has been reported that the rate constant of the gas-phase reactions of this compound with hydroxyl radicals and ozone has been investigated . This suggests that this compound may undergo reactions with these species, potentially leading to changes in its structure and properties.

Biochemical Pathways

It has been reported that this compound can be used in the synthesis of various compounds, including n-nonanal, aliphatic unsaturated polyesters, 4-isopropyloctane, diasterioisomeric 4-(difluoroiodomethyl)-5-iodooctane, siliranes, and m-dioxanes . This suggests that this compound may participate in a variety of biochemical reactions and pathways.

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a boiling point of 122-123 °c . It is insoluble in water , which may affect its absorption and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with hydroxyl radicals and ozone suggests that it may be affected by the presence of these species in the environment . Additionally, its insolubility in water may influence its behavior in aqueous environments. Safety data sheets recommend using personal protective equipment, ensuring adequate ventilation, and taking precautionary measures against static discharges when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyluric acid can be synthesized through the conjugation of salicylic acid with glycine. This reaction typically involves the activation of the carboxyl group of salicylic acid, followed by its reaction with glycine to form the amide bond .

Industrial Production Methods

Industrial production of salicyluric acid often involves the use of salicylic acid derived from phenol. The process includes the carboxylation of sodium phenoxide followed by acidification to yield salicylic acid, which is then conjugated with glycine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Salicyluric acid undergoes several types of chemical reactions, including:

Oxidation: Salicyluric acid can be oxidized to form various hydroxylated derivatives.

Reduction: Reduction reactions can convert salicyluric acid into its corresponding alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Salicyluric acid has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of salicylic acid and its derivatives.

Biology: Salicyluric acid is studied for its role in the excretion of salicylates and its impact on metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and its role in the metabolism of drugs like aspirin.

Industry: Salicyluric acid is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis

Comparison with Similar Compounds

Similar Compounds

Salicylic Acid: The parent compound of salicyluric acid, widely used for its anti-inflammatory and pain-relieving properties.

Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory drug.

Methyl Salicylate: Another derivative of salicylic acid, used topically for its analgesic properties

Uniqueness

Salicyluric acid is unique in its role as a major metabolite of salicylic acid, facilitating its excretion from the body. Unlike its parent compound and other derivatives, salicyluric acid is primarily involved in the detoxification process, making it a crucial component in the metabolism of salicylates .

Biological Activity

trans-4-Octene is an aliphatic hydrocarbon belonging to the class of alkenes, specifically characterized by its double bond configuration. As a compound with eight carbon atoms, it has garnered attention for its potential biological activities, including effects on human health and environmental interactions. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

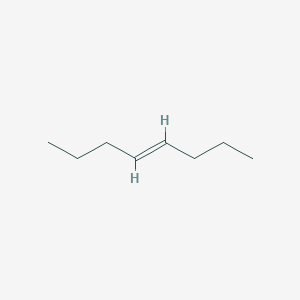

This compound (C8H16) is a straight-chain alkene with a double bond between the fourth and fifth carbon atoms. Its structural formula can be represented as follows:

The compound exhibits distinct physical properties, such as volatility and hydrophobicity, which influence its biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that alkenes can disrupt microbial membranes, leading to cell lysis. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in certain pathogens.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results suggest that this compound could be explored further for potential applications in antimicrobial formulations .

2. Toxicological Effects

While this compound shows promise in some biological applications, it is essential to consider its toxicological profile. Studies have documented the compound's effects on aquatic organisms, indicating that high concentrations can lead to adverse effects on fish and invertebrates. The compound's toxicity is attributed to its ability to bioaccumulate and disrupt endocrine functions in aquatic ecosystems .

3. Interaction with Biological Systems

The interaction of this compound with biological systems has been studied through various models. One notable area of research involves its role as a potential endocrine disruptor. Experimental data have shown that this compound can interfere with hormone signaling pathways in vertebrates, raising concerns about its impact on reproductive health and development .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against foodborne pathogens. The researchers found that at concentrations above 0.5% (v/v), this compound significantly reduced the viability of Salmonella enterica and Listeria monocytogenes. The study concluded that this compound could serve as a natural preservative in food products .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental toxicity, researchers assessed the impact of this compound on freshwater ecosystems. The findings indicated that exposure to sub-lethal concentrations resulted in behavioral changes in fish species, such as altered feeding patterns and increased susceptibility to predation . This highlights the need for careful regulation of this compound in industrial applications.

Properties

IUPAC Name |

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-4-octene?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: Yes, research provides Raman spectral data for this compound, including frequencies, relative intensities, and depolarization factors. [] This data aids in structural characterization and differentiation from other octene isomers. [, ]

Q3: How does this compound participate in cross-metathesis reactions?

A: Cyclic unsaturated polyesters containing this compound units in their backbone can undergo cross-metathesis with difunctional olefins like cis-1,4-diacetoxy-2-butene. [] This reaction, catalyzed by the Grubbs catalyst, enables control over molecular weight and end-functional groups of the resulting linear polyesters. []

Q4: Can this compound be used to synthesize allylsilanes?

A: Yes, bis(imino)pyridine cobalt complexes catalyze the dehydrogenative silylation of this compound with tertiary silanes (e.g., (Me3SiO)2MeSiH, (EtO)3SiH). [] This reaction offers a selective method for remote C-H bond functionalization, yielding allylsilanes with silicon predominantly located at the terminus of the hydrocarbon chain. []

Q5: How does this compound behave in hydroboration reactions?

A: Hydroboration of this compound with pinacolborane can be achieved using Wilkinson’s catalyst and microwave irradiation. [] This method provides a rapid route to the terminal pinacolboronate ester. [] Additionally, sulfur and nitrogen analogues of catecholborane have been explored in rhodium-catalyzed hydroboration of this compound, exhibiting less susceptibility to disproportionation and leading to improved yields. [, ]

Q6: Is this compound involved in any isomerization reactions?

A: this compound serves as a starting material in isomerizing hydroformylation reactions. Rhodium-based catalysts, such as rhodium-BIPHEPHOS, can convert this compound to n-nonanal with high selectivity. [, ] This process demonstrates the potential of this compound as a feedstock for valuable aldehydes. [, ]

Q7: How does the coordination of this compound to metal complexes differ from its cis isomer?

A: Studies using copper(I) complexes with aryl-substituted bis(2-pyridyl)amine ligands demonstrate that the remote steric environment of the ligand influences the binding affinity of cis and trans isomers of 4-octene. [] This differentiation arises from the ligand's folding along the Cu···N axis, impacting the coordination geometry and stability of the resulting olefin complexes. []

Q8: What is known about the reaction of this compound with ozone under atmospheric conditions?

A: Research investigating the gas-phase reaction of ozone with symmetrical alkenes, including this compound, reveals the formation of primary carbonyls (R1COR2) as major products. [] The study elucidates the subsequent reactions of the resulting biradical intermediates (e.g., CH3(CH2)3CHOO), shedding light on the atmospheric fate of this compound in the presence of ozone. []

Q9: How does this compound compare to other alkenes in terms of its reactivity with the ethyl radical?

A: Kinetic studies examining the metathesis reaction of the ethyl radical with various hydrocarbons reveal that this compound exhibits similar reactivity to other olefins like 1-heptene, 1-octene, and cyclohexene. [, ] These alkenes share a comparable energy of activation (approximately 8.3 kcal/mol) for this reaction. [, ]

Q10: What other research areas involve this compound?

A:

Polymer Chemistry: Synthesis of polyesters with controlled molecular weight and end-functional groups via cross-metathesis. []* Organometallic Chemistry: Investigation of coordination behavior with transition metal complexes, including stereochemical aspects. [, , ]* Atmospheric Chemistry: Studying gas-phase reactions with ozone to understand its atmospheric fate and impact. []* Physical Chemistry: Determining thermodynamic properties such as vaporization enthalpies. []* Analytical Chemistry:* Development and validation of analytical methods for identification and quantification. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.